Tridecafluorohexane-1-sulfinyl chloride
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Overview
Description
Tridecafluorohexane-1-sulfinyl chloride is a fluorinated organic compound with the molecular formula C6ClF13OS It is characterized by the presence of a sulfinyl chloride group attached to a perfluorinated hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridecafluorohexane-1-sulfinyl chloride typically involves the reaction of perfluorohexane with sulfur dichloride oxide (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6F13H+SOCl2→C6ClF13OS+HCl
This reaction requires anhydrous conditions and is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tridecafluorohexane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form sulfides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tridecafluorohexane-1-sulfinic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Water or aqueous solutions are used under ambient conditions.
Major Products Formed
Substitution: Formation of sulfinamides, sulfinates, and sulfinyl sulfides.
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of sulfinic acids.
Scientific Research Applications
Tridecafluorohexane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfinyl groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acids.
Medicine: Investigated for potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of tridecafluorohexane-1-sulfinyl chloride involves its reactivity with nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets include amino acids in proteins, which can result in enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- Tridecafluorohexane-1-sulfonic acid
- Nonafluorobutane-1-sulfonic acid
- Heptadecafluorooctanesulfonic acid
Uniqueness
Tridecafluorohexane-1-sulfinyl chloride is unique due to its sulfinyl chloride group, which imparts distinct reactivity compared to sulfonic acids and other perfluorinated compounds. This makes it particularly useful in synthetic chemistry for introducing sulfinyl functionalities into molecules.
Properties
CAS No. |
61424-51-9 |
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Molecular Formula |
C6ClF13OS |
Molecular Weight |
402.56 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinyl chloride |
InChI |
InChI=1S/C6ClF13OS/c7-22(21)6(19,20)4(14,15)2(10,11)1(8,9)3(12,13)5(16,17)18 |
InChI Key |
KGJVHYMQHMTNSH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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